molecular formula C12H14BrNO B137811 (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone CAS No. 149105-15-7

(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

Cat. No. B137811
M. Wt: 268.15 g/mol
InChI Key: RCAQDBSEMTZVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone" is a chemical entity that appears to be related to a class of organic compounds involving a pyrrole moiety and a ketone functional group. Pyrrole derivatives are significant in medicinal chemistry due to their presence in various biologically active compounds. The bromo and methyl substituents on the phenyl ring suggest potential for interaction with biological targets or for further chemical modifications.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One such method is the reduction of acylpyrroles, as described in the synthesis of pyrrolo[1,2-b]cinnolin-10-one derivatives from 1-(4-methylphenyl)sulfonyl-1H-pyrrole using zinc and ammonium chloride or sodium hydroxide . Another efficient one-pot synthetic procedure involves the use of tosylmethyl isocyanide (TosMIC) and a mild base, which has been applied to synthesize 4-(tert-butyl)-1H-pyrrol-3-ylmethanone with good yields . These methods highlight the versatility and economic efficiency in synthesizing pyrrole-based ketones.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, a related compound, was determined to be triclinic with a planar pyrrole ring structure . This suggests that similar structural analyses could be applied to "(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone" to understand its conformation and potential interactions.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, which can be used to further modify the compound or to study its reactivity. For example, the reduction of 2- and 3-acylpyrroles has been shown to yield different products depending on the reducing agents used, indicating the sensitivity of these compounds to reaction conditions . The synthesis of related compounds, such as (5-bromo-2-hydroxyphenyl)-(phenyl)methanone, involves the reaction of bromophenol with benzoyl chloride, demonstrating the reactivity of the phenolic hydroxyl group in halogenated phenyl rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. For example, the presence of bromine atoms can increase the molecular weight and affect the compound's density and solubility. The crystallographic data provided for related compounds indicate that these molecules can form well-defined crystals, which is important for their characterization and potential use in solid-state applications . The substituents on the phenyl ring, such as bromo and methyl groups, can also influence the electronic properties and stability of the molecule.

Scientific Research Applications

Pyrrolidinophenone Derivatives Analysis and Toxicology

Pyrrolidinophenone derivatives are a group of substances that have been extensively studied for their narcotic properties and biotransformation in biological systems. Analytical techniques for detecting these derivatives in biological fluids highlight the chemical's interaction within biological systems and its potential implications in toxicology and forensic science. These studies provide a foundation for understanding the chemical behavior and biological interactions of similar compounds like “(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone” (Synbulatov, Voronin, & Voronina, 2019).

Designer Drugs and Cathinone Derivatives

The exploration of cathinone derivatives, including N-alkylated, N-pyrrolidinyl, and other modifications, provides insights into the synthetic approaches and analytical challenges associated with these chemicals. The ongoing evolution of these substances on the illegal drug market underscores the importance of chemical analysis and regulatory challenges, which can be relevant for compounds with similar structures (Majchrzak, Celiński, Kuś, Kowalska, & Sajewicz, 2017).

Phosphonic Acid and Pyrrolidine Ring Applications

The utilization of the pyrrolidine ring in drug discovery emphasizes its value in developing compounds for treating human diseases. The flexibility offered by the sp3-hybridization and the ability to enhance three-dimensional molecular coverage are key factors in the design of bioactive molecules. This research area is particularly relevant for understanding the medicinal chemistry potential of pyrrolidine-containing compounds like “(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone” (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).

Safety And Hazards

When handling “(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone”, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The compound is used for R&D purposes only and is not intended for medicinal, household, or other uses . The collected material should be promptly disposed of, in accordance with appropriate laws and regulations .

properties

IUPAC Name

(4-bromo-3-methylphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9-8-10(4-5-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAQDBSEMTZVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596887
Record name (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

CAS RN

149105-15-7
Record name (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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